
4-(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)-2-butanone semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)-2-butanone semicarbazone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as IPCB-SC and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of IPCB-SC is not yet fully understood. However, it has been suggested that IPCB-SC may inhibit tumor growth by inducing apoptosis in cancer cells. IPCB-SC may also inhibit fungal growth by disrupting the fungal cell wall. Additionally, IPCB-SC may bind to metal ions and change their electronic properties, allowing for their detection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IPCB-SC have been studied in vitro and in vivo. It has been found to exhibit low toxicity and has been shown to be well-tolerated in animal models. IPCB-SC has also been shown to inhibit tumor growth in animal models. Additionally, IPCB-SC has been shown to inhibit fungal growth in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of IPCB-SC is its potential use as an antitumor and antifungal agent. IPCB-SC also has potential use as a chelating agent in metal ion detection. However, one limitation of IPCB-SC is its limited solubility in aqueous solutions, which may impact its use in certain experiments.
Zukünftige Richtungen
There are several future directions for IPCB-SC research. One direction is to further investigate its potential use as an antitumor and antifungal agent. Another direction is to study its potential use as a chelating agent in metal ion detection. Additionally, further research is needed to fully understand the mechanism of action of IPCB-SC.
Synthesemethoden
The synthesis of IPCB-SC can be achieved using various methods. One of the methods involves the reaction of isoprene, acetone, and cyclopentadiene to form IPCB, which is then reacted with semicarbazide to form IPCB-SC. Another method involves the reaction of isoprene, acetone, and 2-methylcyclopentadiene to form IPCB, which is then reacted with semicarbazide to form IPCB-SC.
Wissenschaftliche Forschungsanwendungen
IPCB-SC has been studied for its potential applications in scientific research. It has been found to exhibit antitumor activity and has been studied for its potential use in cancer treatment. IPCB-SC has also been studied for its potential use as an antifungal agent. Additionally, IPCB-SC has been studied for its potential use as a chelating agent in metal ion detection.
Eigenschaften
IUPAC Name |
[(E)-4-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)butan-2-ylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-9(2)12-7-5-10(3)13(12)8-6-11(4)16-17-14(15)18/h12H,1,5-8H2,2-4H3,(H3,15,17,18)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEXIIDWHBFOPU-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC1)C(=C)C)CCC(=NNC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC1)C(=C)C)CC/C(=N/NC(=O)N)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

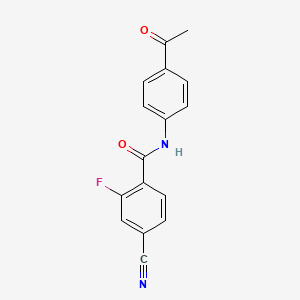
![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5817125.png)
![2-[4-(2,5-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5817127.png)
![ethyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5817139.png)
![3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5817143.png)
![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)
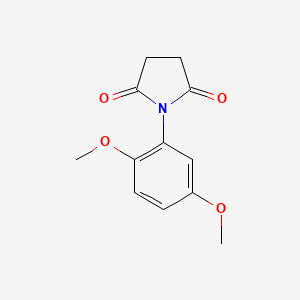
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5817161.png)
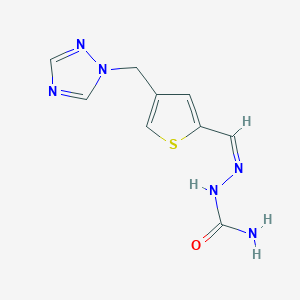
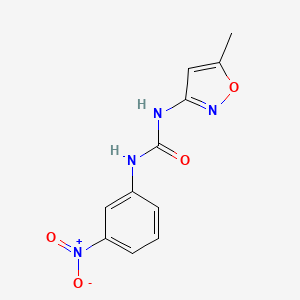
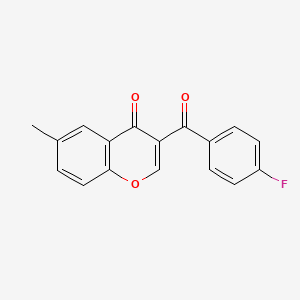
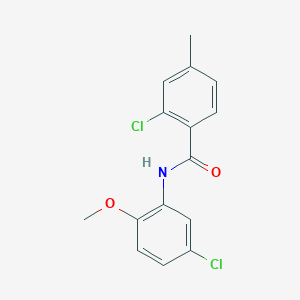
![N-[4-(ethylthio)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5817220.png)